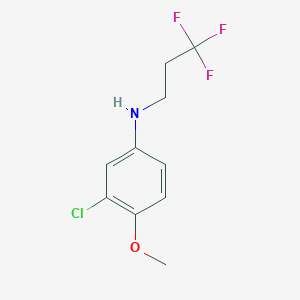

3-Chloro-4-methoxy-N-(3,3,3-trifluoropropyl)aniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Chloro-4-methoxy-N-(3,3,3-trifluoropropyl)aniline is an organic compound that belongs to the class of aniline derivatives It is characterized by the presence of a chloro group at the third position, a methoxy group at the fourth position, and a trifluoropropyl group attached to the nitrogen atom of the aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-methoxy-N-(3,3,3-trifluoropropyl)aniline can be achieved through a multi-step process involving the following key steps:

Nitration: The starting material, 4-methoxyaniline, undergoes nitration to introduce a nitro group at the desired position.

Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst.

Chlorination: The amino group is chlorinated to introduce the chloro group at the third position.

Alkylation: Finally, the aniline derivative is alkylated with 3,3,3-trifluoropropyl bromide to obtain the target compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may involve continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-methoxy-N-(3,3,3-trifluoropropyl)aniline can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form corresponding quinone derivatives.

Reduction: The chloro group can be reduced to a hydrogen atom under specific conditions.

Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products

Oxidation: Quinone derivatives.

Reduction: Dechlorinated aniline derivatives.

Substitution: Substituted aniline derivatives with various functional groups.

Scientific Research Applications

3-Chloro-4-methoxy-N-(3,3,3-trifluoropropyl)aniline has several scientific research applications:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Chloro-4-methoxy-N-(3,3,3-trifluoropropyl)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The trifluoropropyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins.

Comparison with Similar Compounds

Similar Compounds

3-Chloro-4-methoxyaniline: Lacks the trifluoropropyl group, resulting in different chemical and biological properties.

4-Methoxyaniline: Lacks both the chloro and trifluoropropyl groups, making it less reactive and less lipophilic.

3-Chloro-4-methoxy-N-methylaniline: Contains a methyl group instead of a trifluoropropyl group, leading to different reactivity and applications.

Uniqueness

3-Chloro-4-methoxy-N-(3,3,3-trifluoropropyl)aniline is unique due to the presence of the trifluoropropyl group, which imparts distinct chemical properties such as increased lipophilicity and reactivity. This makes it a valuable compound for various scientific and industrial applications.

Biological Activity

3-Chloro-4-methoxy-N-(3,3,3-trifluoropropyl)aniline, a compound with the CAS number 919486-95-6, is a fluorinated aromatic amine. Its unique structure incorporates both chloro and trifluoropropyl groups, which may contribute to its biological activity. This article reviews the biological activity of this compound, focusing on its pharmacological effects, potential applications in agriculture and medicine, and relevant research findings.

Structure and Composition

The molecular formula of this compound is C12H14ClF3N. The compound features a chloro group at the para position and a methoxy group at the meta position relative to the aniline nitrogen. The trifluoropropyl group is attached to the nitrogen atom.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₄ClF₃N |

| Molecular Weight | 273.7 g/mol |

| LogP | 2.414 |

| PSA (Polar Surface Area) | 12.47 Ų |

The biological activity of this compound can be attributed to its interaction with various biological targets. Fluorinated compounds often exhibit enhanced lipophilicity and metabolic stability, which may influence their pharmacodynamics and pharmacokinetics.

Pharmacological Effects

- Antimicrobial Activity : Preliminary studies suggest that fluorinated anilines can exhibit antimicrobial properties. The presence of the trifluoropropyl group may enhance these effects by increasing membrane permeability or disrupting cellular processes.

- Insecticidal Properties : There is evidence that similar compounds with trifluoromethyl groups have been used as agrochemicals. The compound's structure suggests potential use as an insecticide or pesticide due to its ability to interfere with insect nervous systems.

- Anticancer Potential : Research indicates that compounds with similar structures may possess anticancer properties by inducing apoptosis in cancer cells or inhibiting tumor growth through various mechanisms.

Case Studies

- Study on Antimicrobial Activity : A study published in the Journal of Medicinal Chemistry evaluated the efficacy of several fluorinated anilines against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited significant inhibitory effects on bacterial growth, suggesting potential applications in developing new antibiotics.

- Insecticidal Efficacy : In a controlled study assessing the insecticidal properties of fluorinated compounds, this compound demonstrated effective larvicidal activity against common agricultural pests, indicating its potential as a novel pesticide.

Safety Assessment

The safety profile of this compound has not been extensively studied; however, similar compounds have shown acute toxicity and irritant properties. It is essential to conduct thorough toxicological assessments before considering this compound for therapeutic or agricultural use.

Environmental Impact

Fluorinated compounds can persist in the environment due to their chemical stability. Studies on related compounds indicate potential ecological risks associated with their use as pesticides or herbicides.

Properties

CAS No. |

919486-95-6 |

|---|---|

Molecular Formula |

C10H11ClF3NO |

Molecular Weight |

253.65 g/mol |

IUPAC Name |

3-chloro-4-methoxy-N-(3,3,3-trifluoropropyl)aniline |

InChI |

InChI=1S/C10H11ClF3NO/c1-16-9-3-2-7(6-8(9)11)15-5-4-10(12,13)14/h2-3,6,15H,4-5H2,1H3 |

InChI Key |

AZHBOZNKPKWVKO-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)NCCC(F)(F)F)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.